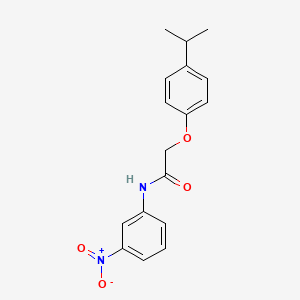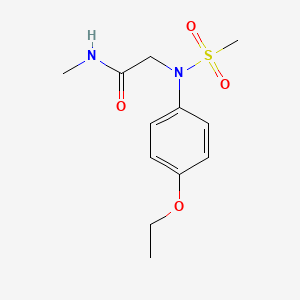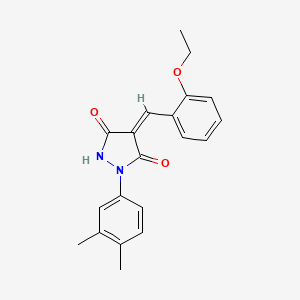![molecular formula C12H14N4O3S B5872768 ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid, also known as AMPTA, is a compound with potential applications in scientific research. It is a derivative of triazole, a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. AMPTA has gained attention due to its unique chemical properties and potential applications in various fields of research.
作用機序
({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid acts as an inhibitor of cystathionine gamma-lyase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of cystathionine to cysteine and alpha-ketobutyrate. The inhibition of this enzyme can lead to changes in the levels of hydrogen sulfide, a gasotransmitter that has been implicated in various physiological processes.
Biochemical and Physiological Effects:
The inhibition of cystathionine gamma-lyase by ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid can have various biochemical and physiological effects. One of the main effects is the modulation of hydrogen sulfide production, which can affect cellular signaling pathways and oxidative stress levels. In addition, the inhibition of cystathionine gamma-lyase can also affect the levels of other sulfur-containing amino acids, such as homocysteine and methionine.
実験室実験の利点と制限
({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has several advantages for use in laboratory experiments. It is a stable compound that can be synthesized in high yield and purity. It is also relatively easy to handle and can be used in a variety of experimental setups. However, there are also some limitations to its use. For example, the inhibition of cystathionine gamma-lyase can have complex effects on cellular processes, making it difficult to interpret experimental results. In addition, the use of ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid may not be suitable for all experimental systems, as the effects of hydrogen sulfide and other sulfur-containing amino acids can vary depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid. One area of interest is the elucidation of the specific cellular pathways affected by the inhibition of cystathionine gamma-lyase. This could lead to a better understanding of the role of hydrogen sulfide in cellular signaling and disease processes. Another area of interest is the development of new compounds that can selectively target cystathionine gamma-lyase, which could have therapeutic applications in various diseases. Finally, the use of ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid in animal models could provide valuable insights into the physiological effects of cystathionine gamma-lyase inhibition in vivo.
合成法
({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid can be synthesized through a multistep process, starting with the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloromethyl ether. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base to give ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid. The synthesis of ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been optimized to increase yield and purity, making it a viable compound for research purposes.
科学的研究の応用
({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of cystathionine gamma-lyase, an enzyme involved in the metabolism of sulfur-containing amino acids. This inhibition can have various effects on cellular processes, including the regulation of hydrogen sulfide production and the modulation of oxidative stress.
特性
IUPAC Name |
2-[[4-amino-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-2-4-9(5-3-8)19-6-10-14-15-12(16(10)13)20-7-11(17)18/h2-5H,6-7,13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWJNZHWAJPIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)


![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)